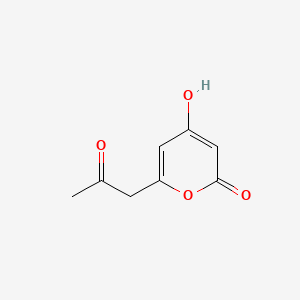

6-acetonyl-4-hydroxy-2-pyrone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-acetonyl-4-hydroxy-2-pyrone is a chemical compound belonging to the class of pyranones. Pyranones are a group of organic compounds characterized by a six-membered ring containing one oxygen atom and a ketone group. This compound is notable for its unique structure, which includes a hydroxy group at the 4-position and an oxopropyl group at the 6-position. It is a polyketide, a type of secondary metabolite produced by various organisms, including bacteria and fungi .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetonyl-4-hydroxy-2-pyrone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between a suitable diketone and an aldehyde in the presence of a base can lead to the formation of the pyranone ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

6-acetonyl-4-hydroxy-2-pyrone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The oxopropyl group can be reduced to an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-keto-6-(2-oxopropyl)-2H-pyran-2-one.

Reduction: Formation of 4-hydroxy-6-(2-hydroxypropyl)-2H-pyran-2-one.

Substitution: Formation of various substituted pyranones depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that 6-acetonyl-4-hydroxy-2-pyrone exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential for development as an antibacterial agent. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in cancer cells, particularly in colorectal cancer models. For instance, a notable study demonstrated that this compound reduced cell viability and migration in HCT116 colorectal cancer cells through modulation of key signaling pathways .

Neuroprotective Effects

Recent research indicates potential neuroprotective effects of this compound. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting its utility in treating neurodegenerative diseases .

Agricultural Applications

Plant Growth Regulation

this compound has been explored as a plant growth regulator. It has been found to promote root development and enhance plant resilience against environmental stressors. This property makes it a candidate for sustainable agricultural practices, potentially reducing the need for synthetic fertilizers and pesticides .

Pesticidal Properties

The compound's pesticidal properties have been documented in various studies, where it demonstrated efficacy against pests such as nematodes and aphids. Its application in pest management could contribute to integrated pest management strategies that are environmentally friendly .

Material Science Applications

Synthesis of Functional Materials

this compound is utilized in the synthesis of functional materials, particularly in creating polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable for industrial applications .

Dye Production

The compound serves as an intermediate in the production of dyes, particularly azo dyes. Its ability to form stable chromophores makes it useful in the textile industry, contributing to the development of vibrant and long-lasting colors .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Chen et al. (2023) evaluated the antimicrobial activity of this compound against various pathogens. The results showed a significant reduction in bacterial load, indicating its potential use as a natural preservative in food products.

Case Study 2: Anticancer Research

In a clinical study focusing on colorectal cancer, researchers administered this compound to HCT116 cell lines. The findings revealed a dose-dependent decrease in cell viability and migration, supporting its role as a therapeutic agent.

Case Study 3: Agricultural Application

A field trial assessed the impact of this compound on crop yield and pest resistance. Results indicated improved growth rates and reduced pest incidence compared to untreated controls, highlighting its application in sustainable agriculture.

Wirkmechanismus

The mechanism of action of 6-acetonyl-4-hydroxy-2-pyrone involves its interaction with specific molecular targets. The hydroxy and oxopropyl groups play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one: Similar structure with a longer alkyl chain.

4-Hydroxy-6-(2-oxobutyl)-2H-pyran-2-one: Similar structure with a different alkyl chain length.

Uniqueness

6-acetonyl-4-hydroxy-2-pyrone is unique due to its specific oxopropyl group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer |

10310-07-3 |

|---|---|

Molekularformel |

C8H8O4 |

Molekulargewicht |

168.148 |

IUPAC-Name |

4-hydroxy-6-(2-oxopropyl)pyran-2-one |

InChI |

InChI=1S/C8H8O4/c1-5(9)2-7-3-6(10)4-8(11)12-7/h3-4,10H,2H2,1H3 |

InChI-Schlüssel |

STVPTNMFKNDFLX-UHFFFAOYSA-N |

SMILES |

CC(=O)CC1=CC(=CC(=O)O1)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.